
N1-Cyclohexyl-N1-ethyl-4-fluorobenzene-1,2-diamine
Description
N1-Cyclohexyl-N1-ethyl-4-fluorobenzene-1,2-diamine is a fluorinated aromatic diamine characterized by a benzene ring substituted with two amine groups at the 1,2-positions, a fluorine atom at the 4-position, and two alkyl groups (cyclohexyl and ethyl) attached to one of the nitrogen atoms. Its molecular formula is C₁₄H₂₁FN₂, with a molecular weight of 236.33 g/mol . Fluorine substitution enhances electronic effects, such as electron-withdrawing character, which may stabilize intermediates in synthesis or modulate biological interactions .
Properties
IUPAC Name |
1-N-cyclohexyl-1-N-ethyl-4-fluorobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2/c1-2-17(12-6-4-3-5-7-12)14-9-8-11(15)10-13(14)16/h8-10,12H,2-7,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABDYRBSDOBBKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=C(C=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction Route
The classical route to fluorinated benzene diamines involves nitration of fluorobenzene derivatives to yield fluoronitrobenzenes, followed by catalytic reduction to the corresponding diamines.
- Nitration: Fluorobenzene is treated with a nitrating mixture of concentrated nitric and sulfuric acids under controlled temperature to afford 4-fluoronitrobenzene or 2-fluoronitrobenzene isomers depending on conditions.
- Reduction: The nitro group is reduced to an amino group using catalytic hydrogenation over palladium on carbon (Pd/C) in ethanol or other suitable solvents. This step yields 4-fluorobenzene-1,2-diamine or related isomers with high purity.
Step | Reagents/Conditions | Outcome | Notes |
---|---|---|---|
Nitration | HNO3/H2SO4, 0–50°C | Fluoronitrobenzene isomers | Regioselectivity controlled by temp |
Reduction | H2, Pd/C catalyst, ethanol, room temp | Fluorobenzene-1,2-diamine | High yield, mild conditions |
This method is well-established and scalable for industrial production, with continuous flow reactors enhancing efficiency.
Selective N-Alkylation to Introduce Cyclohexyl and Ethyl Groups
Alkylation Strategies
The key challenge is the selective alkylation of one amino group with cyclohexyl and the other with ethyl substituents. This is typically achieved by stepwise alkylation or protection-deprotection strategies.
- Stepwise Alkylation: The diamine is first monoalkylated with cyclohexyl halide or cyclohexylamine derivatives under basic conditions (e.g., K2CO3 in DMF) to yield N1-cyclohexylbenzene-1,2-diamine intermediates.
- Second Alkylation: The remaining free amino group is then alkylated with ethyl halides (e.g., ethyl bromide) under similar conditions.
Step | Reagents/Conditions | Outcome | Notes |
---|---|---|---|
1st Alkylation | Cyclohexyl chloride/bromide, K2CO3, DMF, 80°C | N1-Cyclohexyl-benzene-1,2-diamine | Selective monoalkylation achievable |
2nd Alkylation | Ethyl bromide, K2CO3, DMF, 80–100°C | N1-Cyclohexyl-N1-ethyl derivative | Controlled to avoid over-alkylation |
Alternatively, palladium-catalyzed C–N cross-coupling reactions can be employed for amine alkylation, offering milder conditions and better selectivity.
Palladium-Catalyzed C–N Cross-Coupling for Amination
Recent advances highlight the use of palladium-catalyzed Buchwald-Hartwig amination reactions for selective N-alkylation of aromatic amines. This method allows coupling of aryl halides with amines under mild conditions, providing high yields and selectivity.
- Catalysts: Pd-based catalysts with dialkylbiarylphosphine ligands (e.g., L6) are commonly used.
- Conditions: Reactions proceed at moderate temperatures (40–100°C) in the presence of a base such as DBU or cesium carbonate.
- Advantages: Avoids harsh alkyl halide conditions, reduces side reactions, and allows for selective monoalkylation.
Parameter | Typical Conditions | Notes |
---|---|---|
Catalyst | Pd(PPh3)4 or Pd with dialkylbiarylphosphine | High turnover, selective amination |
Base | DBU, Cs2CO3 | Facilitates deprotonation of amine |
Solvent | Toluene, DMF, or DMA | Solubilizes reagents |
Temperature | 40–100°C | Mild compared to classical alkylation |
This methodology is suitable for synthesizing N1-cyclohexyl-N1-ethyl derivatives by sequential coupling steps.
Alternative Synthetic Approaches
Protection-Deprotection Strategies
To achieve regioselective alkylation, protecting groups such as acyl or carbamate groups can be introduced on one amino group, allowing selective alkylation of the other.
- Protection: Acetylation of one amino group using acetic anhydride in pyridine.
- Alkylation: Alkylation of the free amine with cyclohexyl or ethyl halides.
- Deprotection: Removal of acetyl groups under acidic or basic hydrolysis.
Step | Reagents/Conditions | Outcome | Notes |
---|---|---|---|
Protection | Acetic anhydride, pyridine, room temp | Monoacetylated amine | Selectivity depends on stoichiometry |
Alkylation | Alkyl halide, K2CO3, DMF, 80°C | Monoalkylated intermediate | Avoids over-alkylation |
Deprotection | Acidic or basic hydrolysis | Free diamine with alkyl groups | Mild conditions preserve fluorine |
This approach is classical but requires additional steps and purification.
Summary Table of Preparation Methods
Method | Key Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Nitration + Catalytic Reduction | Fluorobenzene, HNO3/H2SO4; H2, Pd/C, ethanol | Established, scalable | Requires careful control of regioselectivity |
Stepwise Alkylation | Cyclohexyl halide, ethyl halide, K2CO3, DMF, 80–100°C | Simple, direct | Risk of over-alkylation, requires purification |
Pd-Catalyzed C–N Cross-Coupling | Pd catalysts, dialkylbiarylphosphine ligands, base, 40–100°C | Mild, selective, high yield | Requires expensive catalysts |
Protection-Deprotection | Acetic anhydride, alkyl halides, hydrolysis | High regioselectivity | Multi-step, time-consuming |
Research Findings and Mechanistic Insights
- The fluorine substituent exerts an electron-withdrawing effect, influencing the nucleophilicity of amino groups and directing substitution patterns during alkylation and aromatic substitution.
- Catalytic hydrogenation with Pd/C is effective for nitro group reduction without defluorination, preserving the fluorine substituent.
- Palladium-catalyzed cross-coupling reactions provide superior control over amine alkylation, reducing side reactions such as hydrodehalogenation or over-alkylation.
- Protection strategies provide an alternative when stepwise alkylation selectivity is insufficient but add complexity.
Chemical Reactions Analysis
Types of Reactions: N1-Cyclohexyl-N1-ethyl-4-fluorobenzene-1,2-diamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
N1-Cyclohexyl-N1-ethyl-4-fluorobenzene-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-Cyclohexyl-N1-ethyl-4-fluorobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
N1-Cyclohexyl-N1-ethyl-2-fluorobenzene-1,4-diamine (CAS 1039333-20-4):
This positional isomer has fluorine at the 2-position instead of 3. Both isomers share identical molecular weights and formulas (C₁₄H₂₁FN₂ ) but differ in electronic properties due to fluorine’s position. The 4-fluoro isomer may exhibit stronger electron-withdrawing effects on the aromatic ring, influencing reactivity in electrophilic substitution reactions .- Calculated molecular weight: 203.9 g/mol (C₆H₅BrFN₂) .
4-Bromo-1-N-cyclohexyl-5-propoxybenzene-1,2-diamine (CAS 2197053-99-7):
Substituted with bromine (4-position) and propoxy (5-position), this diamine has a higher molecular weight (333.26 g/mol , C₁₅H₂₃BrN₂O). The propoxy group enhances hydrophobicity, while bromine may facilitate cross-coupling reactions .
N-Substituent Variations
N1-(4-Fluorophenyl)-1,2-ethanediamine (C₈H₁₀FN₂):
A simpler diamine with a fluorophenyl group directly attached to the ethylenediamine backbone. Molecular weight: 154.18 g/mol . The absence of bulky N-alkyl groups likely improves solubility but reduces steric hindrance .N1-Methyl-4-nitrobenzene-1,2-diamine (CAS 41939-61-1):
Features a nitro group (electron-withdrawing) at the 4-position and a methyl group on nitrogen. Molecular weight: 181.16 g/mol (C₇H₈N₃O₂). The nitro group increases acidity of adjacent amines, enabling participation in redox reactions .
Key Properties
Biological Activity
N1-Cyclohexyl-N1-ethyl-4-fluorobenzene-1,2-diamine is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a cyclohexyl group, an ethyl group, and a fluorobenzene moiety attached to a diamine framework. The presence of the fluorine atom is significant as it imparts unique electronic and steric properties that can influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exhibit its effects through:
- Enzyme Inhibition : Similar compounds have been studied for their roles in inhibiting specific enzymes, suggesting that this compound could also function as an enzyme inhibitor.
- Protein Binding : The compound may bind to proteins, altering their activity and potentially leading to downstream effects in cellular signaling pathways.
Potential Applications
This compound may serve in various domains:
- Pharmaceutical Development : It could act as a lead compound for developing new drugs targeting diseases like cancer or thromboembolic disorders due to its structural similarities with known bioactive compounds.
Compound | Structural Features | Unique Aspects |
---|---|---|
N1-Ethyl-4-nitrobenzene-1,2-diamine | Nitro group instead of fluorine | Exhibits different reactivity due to electron-withdrawing nitro group |
N1-Cyclohexyl-N1-methylbenzene-1,2-diamine | Methyl group instead of ethyl | Potentially different biological activity profiles |
5-Fluoro-N1-isopropylbenzene-1,2-diamine | Isopropyl group | Variation in steric hindrance affecting reactivity |
Case Studies and Research Findings
While direct studies on this compound are scarce, related research provides insights into its potential efficacy:
Study on Enzyme Inhibition
A review highlighted that compounds with fluorinated aromatic rings often demonstrate enhanced enzyme inhibition properties. For instance, fluorinated derivatives have shown significant inhibitory effects on c-Met enzyme activity in vitro. Such findings suggest that the presence of fluorine in this compound could similarly enhance its biological activity against specific targets .
Pharmacological Evaluation
Research into structurally similar diamines has revealed their potential as anticoagulants. For example, certain diamines have been identified as potent inhibitors of Factor Xa (FXa), a crucial enzyme in the coagulation cascade. Given the structural similarities, this compound may also exhibit anticoagulant properties worth exploring .
Q & A
Q. What are the standard synthetic routes for N1-Cyclohexyl-N1-ethyl-4-fluorobenzene-1,2-diamine, and how are reaction conditions optimized?
Synthesis typically involves multi-step reactions, such as selective alkylation of the amine groups and fluorination of the aromatic ring. Optimization requires factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and purity. For example, analogous compounds like N1-ethyl-4-methoxybenzene-1,2-diamine use aminylation and aromatic substitution steps . Reaction monitoring via TLC or HPLC ensures intermediate stability .
Q. Which purification techniques are most effective for isolating this compound from byproducts?
Membrane separation (e.g., nanofiltration) and column chromatography (silica gel or reverse-phase) are prioritized for high-purity isolation. Solvent recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) can further refine crystalline products. These methods align with CRDC subclass RDF2050104 on separation technologies .
Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?
Combined analytical techniques are essential:
Q. What are the reactivity trends of this compound under acidic or oxidative conditions?
Methodological testing involves controlled exposure to H₂SO₄ (varying concentrations) and oxidizing agents (e.g., KMnO₄). UV-Vis spectroscopy tracks degradation, while GC-MS identifies breakdown products. Comparative studies with non-fluorinated analogs reveal fluorine's electron-withdrawing effects on reaction rates .
Q. What safety protocols are critical during handling and storage?
Avoid skin contact using nitrile gloves and fume hoods for synthesis. Storage in amber vials under inert gas (N₂/Ar) prevents oxidation. Toxicity screening (e.g., Ames test) is recommended due to structural similarity to mutagenic aryl amines .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of cyclohexyl groups in stabilizing intermediates during synthesis?
Isotopic labeling (e.g., ¹⁵N or ¹³C) combined with in-situ FTIR tracks intermediate formation. Computational modeling (DFT) identifies transition states and steric effects from the cyclohexyl moiety. This dual approach resolves contradictions in proposed reaction pathways .
Q. What computational tools are suitable for predicting the compound’s solubility and partition coefficients?
COSMO-RS simulations and molecular dynamics (MD) in COMSOL Multiphysics® predict solvent interactions. AI-driven platforms (e.g., AlphaFold for small molecules) optimize force fields for fluorinated aromatic systems, validated against experimental logP data .
Q. How does thermal stability vary under different atmospheric conditions, and what degradation products form?
Thermogravimetric analysis (TGA) under N₂ vs. O₂ atmospheres quantifies decomposition thresholds (e.g., 200–250°C). Py-GC/MS identifies volatile byproducts like fluorobenzene derivatives. Cross-referencing with CRDC subclass RDF2050108 ensures alignment with process control standards .
Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved in structural assignments?
Multi-method validation is critical:
Q. What scale-up challenges arise in continuous-flow synthesis, and how are they mitigated?
Lab-scale batch processes often fail in flow reactors due to clogging from insoluble intermediates. Microfluidic screening identifies optimal residence times and solvent systems. CRDC subclass RDF2050108 emphasizes process simulation to predict pressure drops and heat transfer limitations .
Q. Methodological Framework
- Theoretical Alignment : Link synthesis pathways to Hammett sigma constants (σ_F) for fluorine’s electronic effects .
- Data Validation : Use CRDC classifications (e.g., RDF2050107 for particle technology) to standardize analytical reporting .
- Contradiction Resolution : Apply ontological frameworks (e.g., reconciling computational predictions with experimental stability data) to address epistemic uncertainties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.